5-Bromo-2-hydrazinobenzoic acid
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Overview
Description
Scientific Research Applications
Synthesis Methodologies
Research on the synthesis and application of various chemical compounds often involves derivatives of 5-Bromo-2-hydrazinobenzoic acid or related structural analogs. For instance, Zhuo Chen et al. (2010) developed new sulfonamide derivatives starting from 4-chlorobenzoic acid, showcasing a multi-step synthesis involving esterification, hydrazination, and cyclization processes (Chen et al., 2010). Similarly, L. Meszaros et al. (2011) synthesized and evaluated new isomers of HYNIC, a well-established bifunctional technetium-binding ligand, indicating the importance of structural analogs of hydrazinobenzoic acid in radiolabelling applications (Meszaros et al., 2011).
Bioactivity Studies
Compounds derived from this compound have been explored for their bioactivity, including antimicrobial and antiviral properties. The study by Łukasz Popiołek et al. (2020) on hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid revealed selective cytotoxicity against cancer cell lines, indicating potential therapeutic applications (Popiołek et al., 2020). Another study by A. El‐Faham et al. (2015) focused on the microwave synthesis and antimicrobial activity of isatin derivatives, highlighting the significance of bromo-hydrazinobenzoic acid derivatives in developing new antimicrobial agents (El‐Faham et al., 2015).
Materials Science
In the realm of materials science, the study by Zhong-Rui Yang et al. (2017) on boric-acid-functional lanthanide metal-organic frameworks (LMOFs) for selective ratiometric fluorescence detection of fluoride ions exemplifies the utility of bromo-substituted compounds in enhancing the sensing efficiency of materials through structural modification (Yang et al., 2017).
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that hydrazones, a class of compounds to which 5-bromo-2-hydrazinobenzoic acid belongs, can form hydrogen bonds with solvating molecules . This suggests that this compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ structure or function.
Pharmacokinetics
It is known that the introduction of fluorine-containing groups on a bioactive molecule can alter its properties by potentially modulating its lipophilicity and/or its pharmacokinetics .
Result of Action
Based on its use in proteomics research , it may have effects on protein structure or function.
Action Environment
The success of this reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Properties
IUPAC Name |
5-bromo-2-hydrazinylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-2-6(10-9)5(3-4)7(11)12/h1-3,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRISWMOHPFEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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